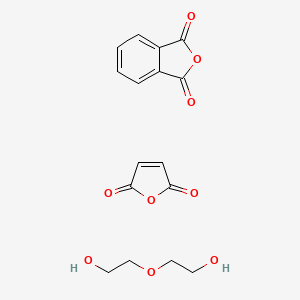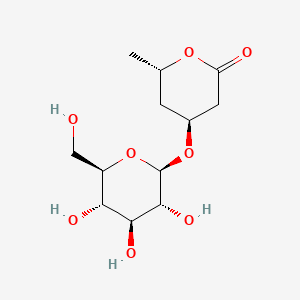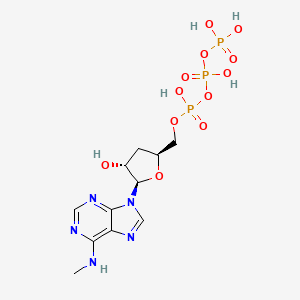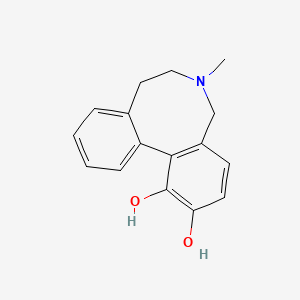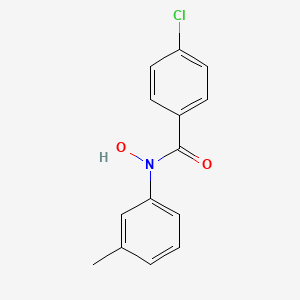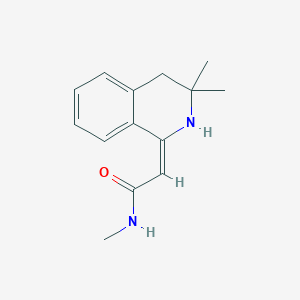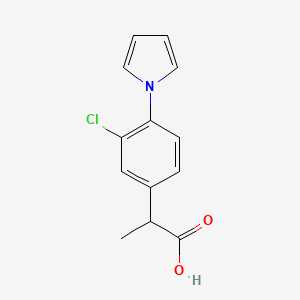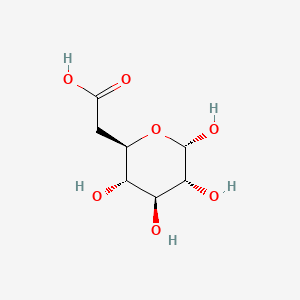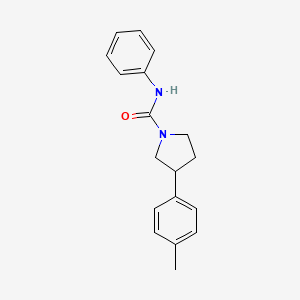
3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide is a member of pyrrolidines.
Scientific Research Applications
HIV-1 Inhibition
3-(4-Methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This compound is part of a class that interacts with HIV-1 reverse transcriptase and can potentially inhibit the replication of HIV-1 (Tamazyan et al., 2007).
Capillary Electrophoresis in Quality Control
In research focusing on imatinib mesylate and related substances, 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide and similar compounds have been used to develop capillary electrophoresis methods. These methods are crucial for quality control in pharmaceuticals, ensuring the purity and correct composition of drugs (Ye et al., 2012).
Antibacterial and Antifungal Activities
Compounds including 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide have shown significant antibacterial and antifungal activities. Such compounds are being studied for their potential in treating infections and diseases caused by bacteria and fungi (Vasu et al., 2003).
Anticancer Properties
Research into novel derivatives of 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide has demonstrated potential anti-angiogenic and DNA cleavage activities. These properties are significant in the context of cancer therapy, as they could inhibit the growth of tumors and affect the DNA of cancer cells (Kambappa et al., 2017).
Synthesis of Pharmacologically Active Compounds
The chemical structure and properties of 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide lend itself to the synthesis of various pharmacologically active compounds. These compounds, through modification of the core structure, can be tailored for specific therapeutic applications, ranging from mental health to infectious diseases (Bijev et al., 2003).
properties
Product Name |
3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-N-phenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C18H20N2O/c1-14-7-9-15(10-8-14)16-11-12-20(13-16)18(21)19-17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3,(H,19,21) |
InChI Key |
AQAHUNCWGUYMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



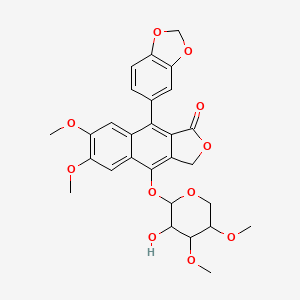
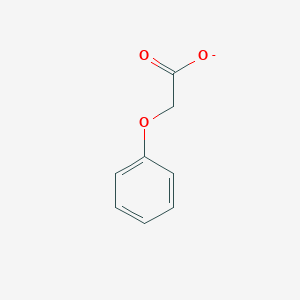
![5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1228836.png)
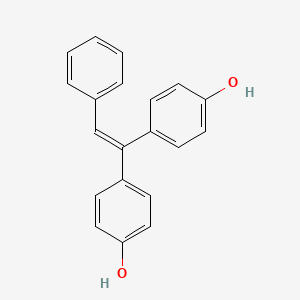
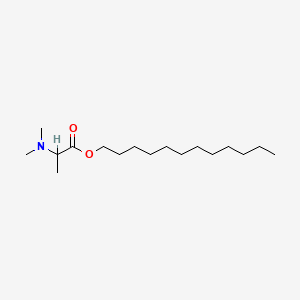
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)
